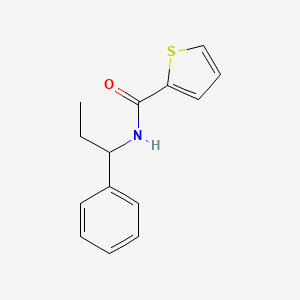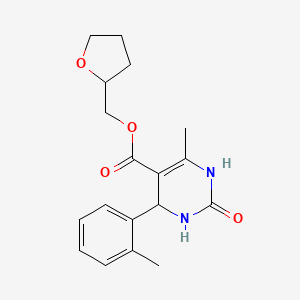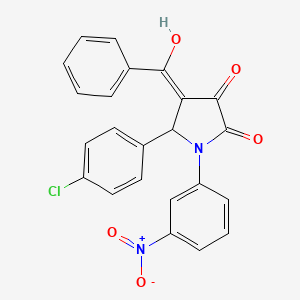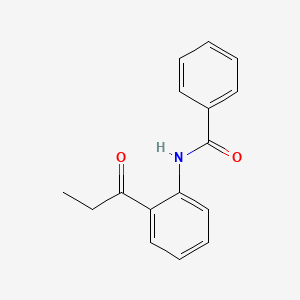
N-(1-phenylpropyl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylpropyl)-2-thiophenecarboxamide (PTPCA) is a chemical compound that has been extensively studied for its potential use in scientific research. PTPCA is a selective inhibitor of histone deacetylase 1 (HDAC1), an enzyme that plays a critical role in the regulation of gene expression.
作用机制
N-(1-phenylpropyl)-2-thiophenecarboxamide selectively inhibits HDAC1, which leads to an increase in the acetylation of histone proteins. This modification of histones results in changes to chromatin structure and the regulation of gene expression. Specifically, the acetylation of histones leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which can ultimately lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on gene expression, N-(1-phenylpropyl)-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. For example, N-(1-phenylpropyl)-2-thiophenecarboxamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK3β), which plays a role in the regulation of glucose metabolism and the development of neurodegenerative diseases. N-(1-phenylpropyl)-2-thiophenecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using N-(1-phenylpropyl)-2-thiophenecarboxamide in lab experiments is its selectivity for HDAC1, which allows for more precise targeting of gene expression. However, one limitation of using N-(1-phenylpropyl)-2-thiophenecarboxamide is its relatively low potency compared to other HDAC inhibitors. This can make it more difficult to achieve desired effects at lower concentrations.
未来方向
There are several future directions for research involving N-(1-phenylpropyl)-2-thiophenecarboxamide. One area of interest is in the development of more potent HDAC inhibitors based on the structure of N-(1-phenylpropyl)-2-thiophenecarboxamide. Another area of research is in the identification of biomarkers that can be used to predict which patients will respond best to HDAC inhibitors like N-(1-phenylpropyl)-2-thiophenecarboxamide. Additionally, there is interest in studying the effects of N-(1-phenylpropyl)-2-thiophenecarboxamide on other biological pathways beyond HDAC inhibition, such as its effects on GSK3β and inflammation.
合成方法
The synthesis of N-(1-phenylpropyl)-2-thiophenecarboxamide involves the reaction of 2-thiophenecarboxylic acid with 1-phenylpropan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting N-(1-phenylpropyl)-2-thiophenecarboxamide is then purified using column chromatography or recrystallization techniques.
科学研究应用
N-(1-phenylpropyl)-2-thiophenecarboxamide has been used in a variety of scientific research applications. One major area of study is in the field of cancer research, where HDAC inhibitors like N-(1-phenylpropyl)-2-thiophenecarboxamide have been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. N-(1-phenylpropyl)-2-thiophenecarboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the treatment of inflammatory disorders such as rheumatoid arthritis.
属性
IUPAC Name |
N-(1-phenylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-2-12(11-7-4-3-5-8-11)15-14(16)13-9-6-10-17-13/h3-10,12H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGFKSVKGOXUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5458768.png)

![(4aS*,8aR*)-6-(5,6-dimethylpyrimidin-4-yl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5458792.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5458797.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5458798.png)
![1-(2-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5458801.png)
![(3R*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5458813.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(methylamino)ethyl]-3-isoxazolecarboxamide hydrochloride](/img/structure/B5458815.png)
![2-[(1-ethyl-1H-pyrazol-3-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5458819.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5458826.png)
![4-[4-(benzyloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5458834.png)
![1-{2-[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}-2,4-imidazolidinedione hydrochloride](/img/structure/B5458855.png)
